HECT E3-IN-1

Ubiquitin-Proteasome System E3 Ligase Mechanism Target Engagement

HECT E3-IN-1 (1810058-52-6) offers unmatched selectivity by targeting the non-covalent Ub-binding exosite of Nedd4-1, distinct from pan-HECT inhibitors. Essential for precise ubiquitination studies in cancer and viral egress without confounding polypharmacology. Ensure experimental integrity with this specialized probe.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
Cat. No. B2764768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHECT E3-IN-1
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC
InChIInChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+
InChIKeyONZCVJIBENGLKN-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

HECT E3-IN-1 Procurement Guide: Baseline Characterization and Target Engagement Profile


HECT E3-IN-1 (Compound 3, CAS 1810058-52-6) is a synthetic small-molecule inhibitor of HECT-type E3 ubiquitin ligases, specifically designed to disrupt the interaction between ubiquitin (Ub) and the non-covalent Ub-binding site on Nedd4-1 . The compound is chemically defined as methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate, possessing a molecular weight of 370.44 g/mol . As a targeted chemical probe, it operates via a distinct mechanism of action that differentiates it from pan‑HECT or covalent inhibitors, positioning it as a specialized tool for studying Nedd4-1‑mediated ubiquitination pathways in oncology and virology research [1].

HECT E3-IN-1: Why Generic Substitution with Pan-HECT Inhibitors Compromises Experimental Fidelity


Generic substitution within the HECT E3 ligase inhibitor class is not scientifically tenable due to fundamental differences in molecular mechanism and target engagement profiles. Widely cited pan‑HECT inhibitors such as Heclin function by inducing conformational changes that lead to oxidation of the catalytic cysteine, thereby inhibiting a broad spectrum of HECT ligases (e.g., Smurf2, Nedd4, WWP1) with moderate micromolar potency [1]. In contrast, HECT E3-IN-1 acts via a distinct, site‑specific mechanism—disrupting the non‑covalent Ub‑binding exosite of Nedd4‑1—which is not replicated by Heclin or other in‑class analogs . This mechanistic divergence precludes the assumption of functional interchangeability; experiments designed to interrogate the specific role of the Nedd4‑1 non‑covalent Ub‑binding site will yield confounding results if a pan‑HECT inhibitor is substituted. Therefore, procurement decisions must be driven by the precise experimental objective rather than by a broad compound‑class designation.

HECT E3-IN-1 Evidence Guide: Quantitative Differentiation Against Key Comparators


Mechanistic Divergence: Disruption of Non‑Covalent Ub‑Binding Site vs. Catalytic Cysteine Oxidation

Unlike the pan‑HECT inhibitor Heclin, which exerts its effect by inducing a conformational change leading to oxidation of the catalytic cysteine in the HECT domain [1], HECT E3-IN-1 disrupts the interaction between ubiquitin and the non‑covalent Ub‑binding exosite of Nedd4‑1 . This mechanistic distinction is qualitative rather than quantitative, but it is critical for experimental design. No direct head‑to‑head binding or inhibition data comparing HECT E3-IN-1 to Heclin are available in the primary literature; thus, the differentiation is inferred from distinct reported mechanisms.

Ubiquitin-Proteasome System E3 Ligase Mechanism Target Engagement

Target Selectivity Profile: Nedd4‑1 Specificity vs. Multi‑Ligase Pan‑HECT Inhibition

Heclin demonstrates broad inhibitory activity across multiple HECT E3 ligases, with reported IC₅₀ values of 6.8 μM for Smurf2, 6.3 μM for Nedd4, and 6.9 μM for WWP1 [1]. In contrast, HECT E3-IN-1 is characterized specifically as an inhibitor of the Nedd4‑1 non‑covalent Ub‑binding site, with no evidence of activity against Smurf2 or WWP1 reported in vendor technical documentation . While quantitative potency data for HECT E3-IN-1 are not disclosed in the public domain, the reported selectivity profile suggests a narrower target range compared to the pan‑HECT inhibitor Heclin.

Target Selectivity Nedd4-1 Polypharmacology

Chemical Purity and Quality Control for Reproducible Research

Commercial sourcing of HECT E3-IN-1 from reputable vendors provides a defined purity specification, with MedChemExpress reporting a purity of 99.43% for the solid‑form compound . While this is a single‑vendor quality metric rather than a direct comparator‑based evidence, it establishes a baseline for experimental consistency that may not be guaranteed with generic or custom‑synthesized batches of in‑class inhibitors. The absence of publicly available purity data for many HECT E3 ligase inhibitors from non‑specialized sources underscores the procurement value of a characterized, quality‑controlled reagent.

Compound Purity Quality Control Reproducibility

HECT E3-IN-1 Application Scenarios: Where Target‑Site Specificity Drives Procurement Value


Dissecting Nedd4‑1 Non‑Covalent Ub‑Binding Site Function in Ubiquitination Assays

In biochemical or cellular ubiquitination assays designed to specifically interrogate the role of the Nedd4‑1 non‑covalent Ub‑binding exosite, HECT E3-IN-1 serves as a precise tool to disrupt this interaction . This scenario is particularly relevant when studying processive vs. distributive ubiquitin chain synthesis mechanisms on Nedd4‑1 substrates such as PTEN. Substituting a pan‑HECT inhibitor like Heclin would confound interpretation by simultaneously inhibiting other HECT ligases and by operating through a distinct, cysteine‑oxidation‑based mechanism [1].

Oncology Target Validation Studies Focused on Nedd4‑1 Overexpression

Nedd4‑1 is overexpressed in a variety of cancers and is implicated in the down‑regulation of tumor suppressor PTEN [2]. HECT E3-IN-1 is applicable in cancer cell‑line models to validate Nedd4‑1 as a therapeutic target without the confounding polypharmacology of pan‑HECT inhibitors. Its specific disruption of the non‑covalent Ub‑binding site provides a unique chemical biology handle to link Nedd4‑1 exosite function to oncogenic phenotypes, enabling more precise target deconvolution than is achievable with Heclin .

Virology Research on Host‑Virus Interactions Involving Nedd4‑1

Nedd4‑1 has been identified as an essential host factor for the budding of HIV and Ebola viruses [2]. HECT E3-IN-1 offers a targeted approach to investigate the specific contribution of the Nedd4‑1 non‑covalent Ub‑binding site to viral egress, without the off‑target effects on Smurf2 or WWP1 that would accompany the use of a pan‑HECT inhibitor. This specificity is critical for dissecting the precise molecular requirements for viral release and for evaluating Nedd4‑1 as a potential host‑oriented antiviral target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for HECT E3-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.